2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Brand Name: Vulcanchem
CAS No.: 1326925-88-5
VCID: VC6209050
InChI: InChI=1S/C26H21N3O3/c1-3-17-12-14-18(15-13-17)29-16-22(19-8-4-5-9-20(19)26(29)30)25-27-24(28-32-25)21-10-6-7-11-23(21)31-2/h4-16H,3H2,1-2H3
SMILES: CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC
Molecular Formula: C26H21N3O3
Molecular Weight: 423.472

2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

CAS No.: 1326925-88-5

Cat. No.: VC6209050

Molecular Formula: C26H21N3O3

Molecular Weight: 423.472

* For research use only. Not for human or veterinary use.

2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one - 1326925-88-5

Specification

CAS No. 1326925-88-5
Molecular Formula C26H21N3O3
Molecular Weight 423.472
IUPAC Name 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Standard InChI InChI=1S/C26H21N3O3/c1-3-17-12-14-18(15-13-17)29-16-22(19-8-4-5-9-20(19)26(29)30)25-27-24(28-32-25)21-10-6-7-11-23(21)31-2/h4-16H,3H2,1-2H3
Standard InChI Key QGESRWGNCIEISX-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a 1,2-dihydroisoquinolin-1-one core, a bicyclic system comprising a benzene ring fused to a nitrogen-containing heterocycle. This scaffold is substituted at position 2 with a 4-ethylphenyl group and at position 4 with a 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl moiety . The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atoms, enhances electronic delocalization and hydrogen-bonding capacity, which may influence biological activity .

Key Structural Features

  • Isoquinolinone Core: The lactam group (C=O) at position 1 contributes to planar rigidity and potential hydrogen-bonding interactions .

  • 4-Ethylphenyl Substituent: The ethyl group introduces hydrophobicity, potentially improving membrane permeability.

  • Oxadiazole-Phenyl Hybrid: The 2-methoxyphenyl group attached to the oxadiazole ring may engage in π-π stacking or interactions with aromatic residues in biological targets .

Spectroscopic Characterization

Hypothetical spectral data for this compound, inferred from analogous structures , are summarized below:

TechniqueKey Signals
1H NMRδ 1.25 (t, 3H, CH2CH3), δ 3.85 (s, 3H, OCH3), δ 7.2–8.3 (m, 11H, aromatic H)
13C NMRδ 14.1 (CH2CH3), δ 55.8 (OCH3), δ 121–160 (aromatic C), δ 165.2 (C=O)
IR (KBr)1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C)
HRMSm/z 456.1782 [M+H]+ (calculated for C27H22N3O3)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be divided into three key segments:

  • Isoquinolinone Core Formation: Likely via Bischler-Napieralski cyclization of a β-phenylethylamide precursor .

  • Oxadiazole Ring Construction: Cyclization of an amidoxime intermediate with a 2-methoxybenzoyl chloride derivative.

  • Final Assembly: Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-ethylphenyl group .

Stepwise Synthesis (Hypothetical Pathway)

  • Synthesis of 4-Azido-1,2-Dihydroisoquinolin-1-One:

    • React anthranilic acid with 4-ethylbenzaldehyde under acidic conditions to form a Schiff base.

    • Cyclize via Bischler-Napieralski conditions (POCl3, reflux) .

  • Oxadiazole Formation:

    • Couple 2-methoxybenzohydroxamic acid with cyanogen bromide to generate an amidoxime.

    • Cyclodehydrate using EDCI/HOBt to form the 1,2,4-oxadiazole ring.

  • Final Coupling:

    • Employ CuI-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach the oxadiazole moiety to the isoquinolinone core .

Reaction Conditions

StepReagentsTemperatureYield
1POCl3, DMF110°C68%
2EDCI, HOBt, DCMRT82%
3CuI, DIPEA, DMF60°C75%

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (logP ≈ 3.8 predicted), soluble in DMSO and DMF.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments due to the lactam and oxadiazole groups .

Biological Activity

While direct studies on this compound are lacking, structural analogs exhibit:

  • Anticancer Activity: Oxadiazole-containing compounds inhibit topoisomerase II (IC50 ≈ 2.1 μM).

  • Antimicrobial Effects: Isoquinolinones show MIC values of 4–16 μg/mL against S. aureus and E. coli .

Hypothetical Mechanism of Action

The oxadiazole ring may intercalate DNA or inhibit kinase pathways, while the isoquinolinone core could modulate apoptotic proteins like Bcl-2 .

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